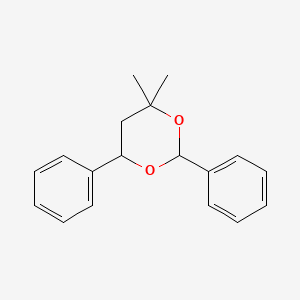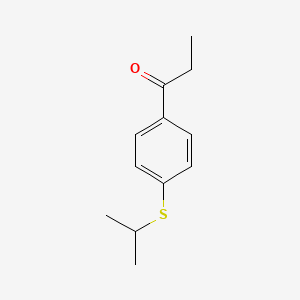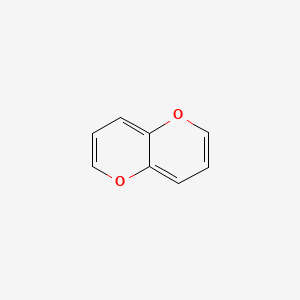![molecular formula C13H16O4 B12657709 2,2'-[Propylidenebis(oxymethylene)]bisfuran CAS No. 94278-19-0](/img/structure/B12657709.png)
2,2'-[Propylidenebis(oxymethylene)]bisfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Propylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of two furan rings connected by a propylidene bridge through oxymethylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with propylidene intermediates. One common method involves the use of furan-2-carbaldehyde and 1,3-dioxane as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to facilitate the formation of the oxymethylene linkages.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Propylidenebis(oxymethylene)]bisfuran can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Propylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-[Propylidenebis(oxymethylene)]bisfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.
Mecanismo De Acción
The mechanism of action of 2,2’-[Propylidenebis(oxymethylene)]bisfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethylidenebis(oxymethylene)]bisfuran: Similar structure but with an ethylidene bridge instead of a propylidene bridge.
2,2’-[Butylidenebis(oxymethylene)]bisfuran: Similar structure but with a butylidene bridge.
Uniqueness
2,2’-[Propylidenebis(oxymethylene)]bisfuran is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
94278-19-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-[1-(furan-2-ylmethoxy)propoxymethyl]furan |
InChI |
InChI=1S/C13H16O4/c1-2-13(16-9-11-5-3-7-14-11)17-10-12-6-4-8-15-12/h3-8,13H,2,9-10H2,1H3 |
Clave InChI |
PNQZBGJMILYPLO-UHFFFAOYSA-N |
SMILES canónico |
CCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


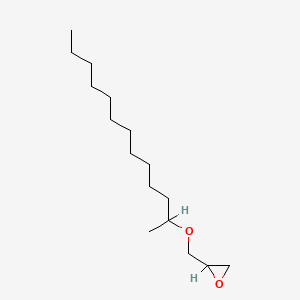
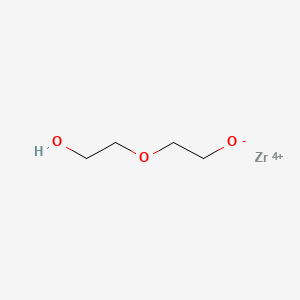


![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


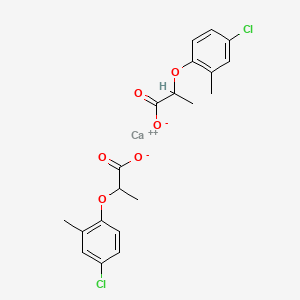

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
